molecular formula C16H12N2O4 B12739466 Isatide CAS No. 464-73-3

Isatide

Cat. No.: B12739466
CAS No.: 464-73-3
M. Wt: 296.28 g/mol
InChI Key: FGKCCLBCLJFYDJ-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

Isatide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidative [3 + 2] annulation reactions with enals, catalyzed by N-heterocyclic carbenes, to form spirocyclic oxindole-g-lactones . Common reagents used in these reactions include potassium permanganate, formaldehyde, and various oxidizing agents . The major products formed from these reactions are often complex heterocyclic compounds with potential biological activities.

Mechanism of Action

The mechanism of action of isatide involves its interaction with various molecular targets and pathways. For example, as a monoamine oxidase inhibitor, this compound can inhibit the activity of monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine . This mechanism is believed to contribute to its neuropharmacological effects, including its potential use in the treatment of neurological disorders.

Comparison with Similar Compounds

Isatide is structurally similar to other indole derivatives, such as indole-2,3-dione (isatin) and indole-3-acetic acid. its unique structure, characterized by the presence of two hydroxyl groups and a biindoline core, distinguishes it from these compounds . This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities. Other similar compounds include oxindole and various isatin derivatives .

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Properties

CAS No.

464-73-3

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

3-hydroxy-3-(3-hydroxy-2-oxo-1H-indol-3-yl)-1H-indol-2-one

InChI

InChI=1S/C16H12N2O4/c19-13-15(21,9-5-1-3-7-11(9)17-13)16(22)10-6-2-4-8-12(10)18-14(16)20/h1-8,21-22H,(H,17,19)(H,18,20)

InChI Key

FGKCCLBCLJFYDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(C3(C4=CC=CC=C4NC3=O)O)O

Origin of Product

United States

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